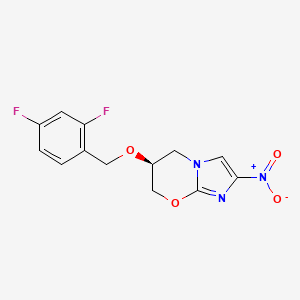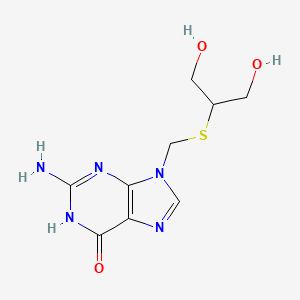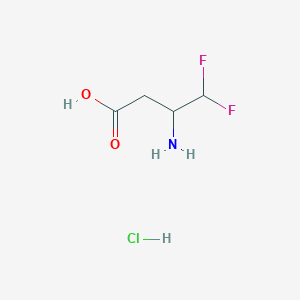![molecular formula C12H19N3O2S2 B12937474 4-{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoic acid CAS No. 98152-14-8](/img/structure/B12937474.png)
4-{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)butanoic acid is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a cyclohexylamino group attached to the thiadiazole ring, which is further connected to a butanoic acid moiety through a thioether linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)butanoic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Cyclohexylamino Group: The cyclohexylamino group can be introduced through nucleophilic substitution reactions, where cyclohexylamine reacts with a suitable leaving group on the thiadiazole ring.
Attachment of the Butanoic Acid Moiety: The final step involves the formation of a thioether bond between the thiadiazole ring and the butanoic acid moiety. This can be achieved through the reaction of a thiol group on the thiadiazole ring with a haloalkanoic acid or its derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.
Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiadiazole derivatives.
科学的研究の応用
4-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
作用機序
The mechanism of action of 4-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)butanoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyclohexylamino group and the thiadiazole ring are likely involved in these interactions, contributing to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)acetic acid
- 4-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)propanoic acid
- 4-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)pentanoic acid
Uniqueness
4-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylamino group and the butanoic acid moiety, along with the thiadiazole ring, makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
98152-14-8 |
|---|---|
分子式 |
C12H19N3O2S2 |
分子量 |
301.4 g/mol |
IUPAC名 |
4-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoic acid |
InChI |
InChI=1S/C12H19N3O2S2/c16-10(17)7-4-8-18-12-15-14-11(19-12)13-9-5-2-1-3-6-9/h9H,1-8H2,(H,13,14)(H,16,17) |
InChIキー |
SLHYUBSRYRYXAC-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC2=NN=C(S2)SCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone](/img/structure/B12937394.png)
![1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione](/img/structure/B12937400.png)






![(R)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B12937430.png)
![2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12937435.png)




